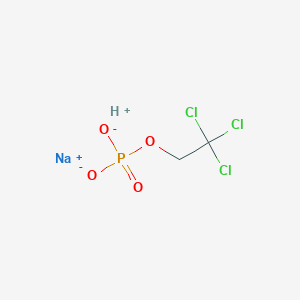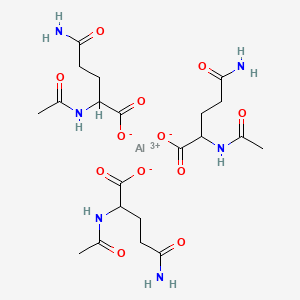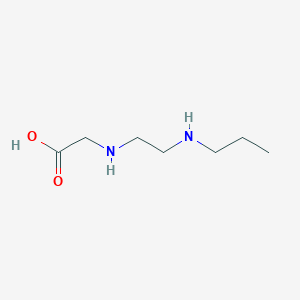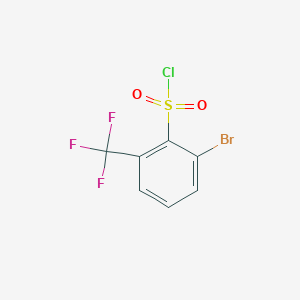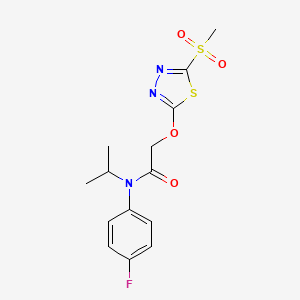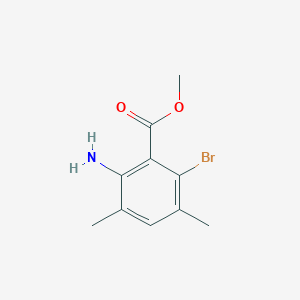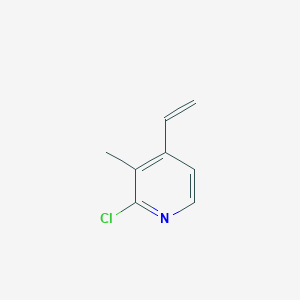
2-Chloro-3-methyl-4-vinylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-methyl-4-vinylpyridine is an organic compound with the molecular formula C8H8ClN. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom at the second position, a methyl group at the third position, and a vinyl group at the fourth position of the pyridine ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-methyl-4-vinylpyridine can be achieved through several methods. One common method involves the reaction of 2-chloro-3-methylpyridine with acetylene in the presence of a palladium catalyst. This reaction typically occurs under mild conditions, with the palladium catalyst facilitating the addition of the vinyl group to the pyridine ring.
Another method involves the chlorination of 3-methyl-4-vinylpyridine. This process uses chlorine gas in the presence of a suitable solvent, such as dichloromethane, and is carried out at low temperatures to ensure selective chlorination at the second position of the pyridine ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions. The use of high-purity starting materials and catalysts is crucial to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-methyl-4-vinylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The vinyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Polymerization Reactions: The vinyl group can participate in polymerization reactions to form polyvinylpyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and other nucleophiles. These reactions typically occur in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used in acidic or basic conditions to achieve the desired oxidation state.
Polymerization Reactions: Radical initiators like azobisisobutyronitrile (AIBN) are used to initiate the polymerization of the vinyl group.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines, depending on the nucleophile used.
Oxidation Reactions: Products include aldehydes, carboxylic acids, and other oxidized derivatives.
Polymerization Reactions: Products include polyvinylpyridine and its derivatives.
Scientific Research Applications
2-Chloro-3-methyl-4-vinylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme inhibition and as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: It is used in the production of specialty polymers and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-methyl-4-vinylpyridine depends on its specific application. In enzyme inhibition studies, it acts by binding to the active site of the enzyme, thereby preventing the substrate from accessing the active site. This binding can occur through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.
In polymerization reactions, the vinyl group undergoes radical polymerization, forming long polymer chains. The presence of the chlorine and methyl groups can influence the reactivity and properties of the resulting polymer.
Comparison with Similar Compounds
2-Chloro-3-methyl-4-vinylpyridine can be compared with other similar compounds, such as:
2-Chloro-4-methyl-3-vinylpyridine: Similar structure but with different substitution pattern, leading to different reactivity and applications.
3-Chloro-2-methyl-4-vinylpyridine: Another isomer with distinct chemical properties and uses.
2-Chloro-3-methyl-5-vinylpyridine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it suitable for specialized applications in various fields of research and industry.
Properties
Molecular Formula |
C8H8ClN |
|---|---|
Molecular Weight |
153.61 g/mol |
IUPAC Name |
2-chloro-4-ethenyl-3-methylpyridine |
InChI |
InChI=1S/C8H8ClN/c1-3-7-4-5-10-8(9)6(7)2/h3-5H,1H2,2H3 |
InChI Key |
PJASZFCZDQSHIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1Cl)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


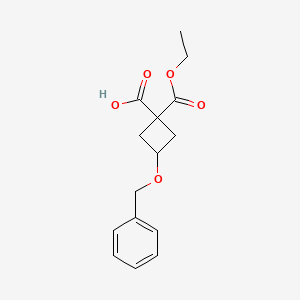
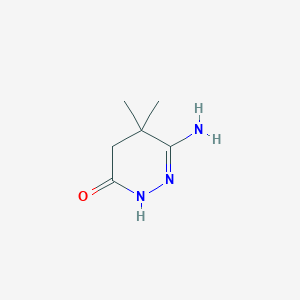
![N,N-Diethyl-[2,2'-bithiophen]-5-amine](/img/structure/B13124578.png)
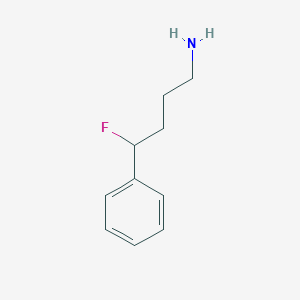
![1,2-Dihydroxy-5,8-bis[(4-methylphenyl)amino]anthracene-9,10-dione](/img/structure/B13124587.png)
![2-Phenyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-ium](/img/structure/B13124596.png)
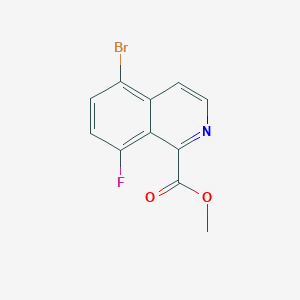
![1-Hydroxy-4-[4-(methanesulfonyl)anilino]anthracene-9,10-dione](/img/structure/B13124609.png)
